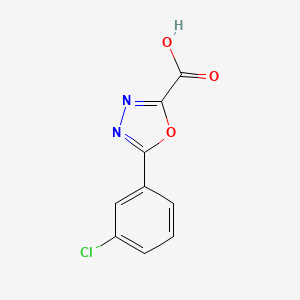
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The presence of a chlorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the oxadiazole ring further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chlorophenyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Oxidation Products: Higher oxidation state derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a promising candidate for drug development .
Industry: In the materials science field, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable structures makes it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA and RNA can result in antiviral activity .
Comparación Con Compuestos Similares
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Comparison: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For instance, the 3-chlorophenyl derivative may exhibit different binding affinities to biological targets compared to the 4-chlorophenyl or 2-chlorophenyl derivatives. Additionally, the presence of different halogens (e.g., bromine instead of chlorine) can alter the compound’s electronic properties and, consequently, its reactivity and stability .
Propiedades
Fórmula molecular |
C9H5ClN2O3 |
|---|---|
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Clave InChI |
FEWZZMSUSUSAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


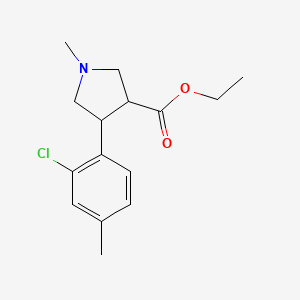
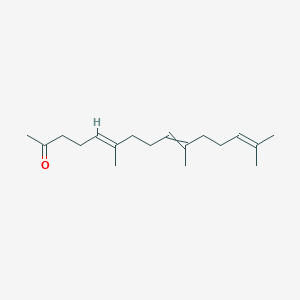
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
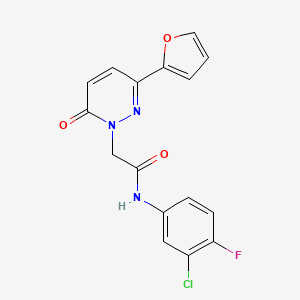
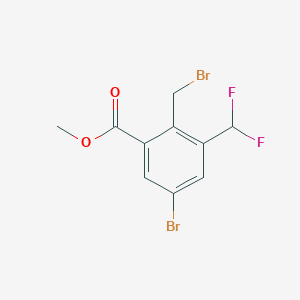
![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
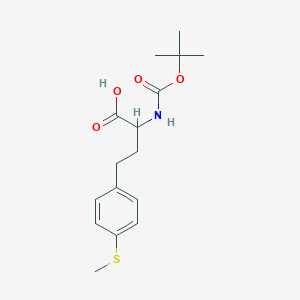

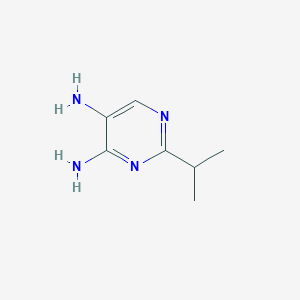
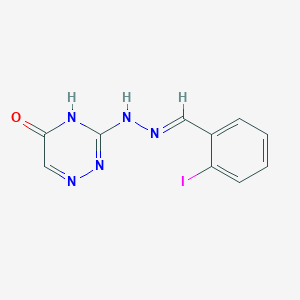
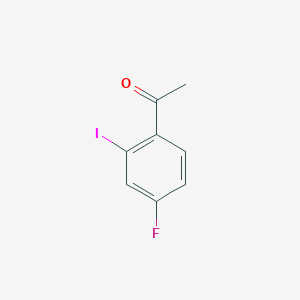


![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
